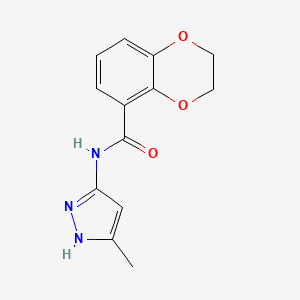
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine, also known as CP-868,596, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It was first synthesized by Pfizer in 2006 and has been studied extensively for its potential use in cancer treatment.
Mecanismo De Acción
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine works by binding to the ATP-binding site of the EGFR and HER2 receptors, preventing their activation and subsequent downstream signaling pathways. This results in the inhibition of cell growth and proliferation, and ultimately, cell death.
Biochemical and Physiological Effects
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine for lab experiments is its specificity for EGFR and HER2 receptors, which allows for targeted inhibition of these pathways. However, one limitation is that it may not be effective in all cancer types, and may have limited efficacy in tumors that have developed resistance to EGFR-targeted therapies.
Direcciones Futuras
There are several future directions for research on 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine, including:
1. Combination therapy: Further studies are needed to determine the optimal combination of 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine with other chemotherapy agents for maximum efficacy.
2. Biomarker identification: Biomarkers that can predict response to 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine treatment need to be identified to better target patients who are likely to benefit from the therapy.
3. Resistance mechanisms: The mechanisms of resistance to 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine need to be further elucidated to develop strategies to overcome resistance and improve treatment outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine in different cancer types and patient populations.
In conclusion, 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine is a promising small molecule inhibitor of EGFR and HER2 receptors that has shown potential for use in cancer treatment. Further research is needed to fully understand its mechanisms of action, identify biomarkers for patient selection, and develop strategies to overcome resistance.
Métodos De Síntesis
The synthesis of 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine involves several steps, starting with the reaction of 3,5-dichloropyridine-2-carboxylic acid with cyclopropylamine to form the corresponding amide. This amide is then reacted with 1,2-diaminoethane to yield 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine as a white solid.
Aplicaciones Científicas De Investigación
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC) and breast cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other chemotherapy agents.
Propiedades
IUPAC Name |
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3/c11-7-3-8(12)10(14-4-7)15-5-9(13)6-1-2-6/h3-4,6,9H,1-2,5,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEPOHCFKQVKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=C(C=C(C=N2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,5-difluorophenyl)methyl]thian-3-amine](/img/structure/B7577204.png)
![3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7577205.png)

![3-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]benzoic acid](/img/structure/B7577222.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)

![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)


![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)
![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)
![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)

![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)